molecular formula C14H18OS B1324775 Cyclohexyl 2-thiomethylphenyl ketone CAS No. 898769-03-4

Cyclohexyl 2-thiomethylphenyl ketone

Cat. No.: B1324775
CAS No.: 898769-03-4
M. Wt: 234.36 g/mol
InChI Key: MXGUWSTWWGNBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-thiomethylphenyl ketone is a chemical compound belonging to the class of thioesters. It is commonly used in organic synthesis as a reagent for the preparation of various organic compounds. The compound has also been studied for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 2-thiomethylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 2-thiomethylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and advanced monitoring systems helps maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-thiomethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, alkyl halides, dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 2-thiomethylphenyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare various compounds.

    Biology: Studied for its potential biological activity and therapeutic applications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2-thiomethylphenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexyl 2-thiomethylphenyl ketone can be compared with other similar compounds, such as:

    Cyclohexyl phenyl ketone: Lacks the thiomethyl group, resulting in different reactivity and applications.

    2-Thiomethylphenyl ketone: Lacks the cyclohexyl group, affecting its physical and chemical properties.

    Cyclohexyl methyl ketone: Lacks the phenyl group, leading to different biological activity and uses.

Properties

IUPAC Name

cyclohexyl-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGUWSTWWGNBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642591
Record name Cyclohexyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-03-4
Record name Cyclohexyl[2-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.